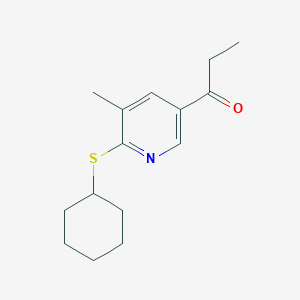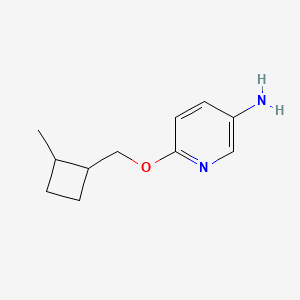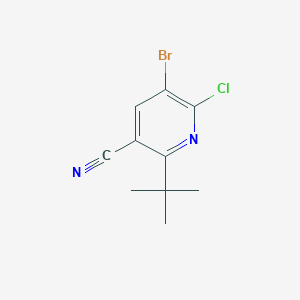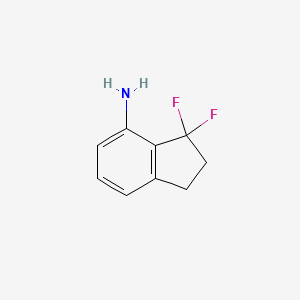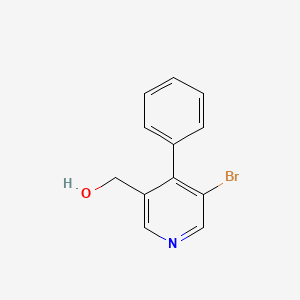
(5-Bromo-4-phenylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-4-phenylpyridin-3-yl)methanol is an organic compound with the molecular formula C₁₂H₁₀BrNO. It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a phenyl group at the 4-position, along with a methanol group at the 3-position.
Métodos De Preparación
The synthesis of (5-Bromo-4-phenylpyridin-3-yl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
(5-Bromo-4-phenylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5-Bromo-4-phenylpyridin-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of (5-Bromo-4-phenylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and phenyl groups play a crucial role in binding to these targets, while the methanol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
(5-Bromo-4-phenylpyridin-3-yl)methanol can be compared with other similar compounds, such as:
(5-Chloro-4-phenylpyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(5-Bromo-4-methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of a phenyl group.
(5-Bromo-4-phenylpyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
677702-11-3 |
|---|---|
Fórmula molecular |
C12H10BrNO |
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
(5-bromo-4-phenylpyridin-3-yl)methanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-14-6-10(8-15)12(11)9-4-2-1-3-5-9/h1-7,15H,8H2 |
Clave InChI |
QEWDJADYEVCKRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=NC=C2CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



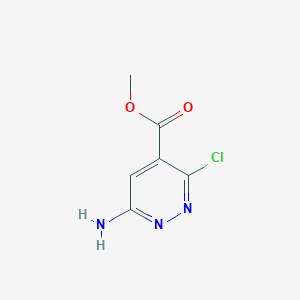

![tert-Butyl 3-bromo-5,5-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13011645.png)
![2-([2,2'-Bipyridin]-5-yl)ethanol](/img/structure/B13011648.png)
